molecular formula C16H12O4 B14001011 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid CAS No. 2975-71-5

2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid

Cat. No.: B14001011
CAS No.: 2975-71-5
M. Wt: 268.26 g/mol
InChI Key: QTJSKUCNPMCNDA-UHFFFAOYSA-N
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Description

2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are notable for their diverse biological activities and are often used in pharmaceutical research. This compound, in particular, has a unique structure that combines a benzofuran moiety with a benzoic acid group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. In this method, a benzofuran derivative is reacted with a benzoic acid derivative under basic or neutral conditions to form the desired product . The reaction typically requires a catalyst and is carried out at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid is unique due to its combination of a benzofuran moiety with a benzoic acid group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific applications.

Properties

CAS No.

2975-71-5

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-[(3-oxo-1H-2-benzofuran-1-yl)methyl]benzoic acid

InChI

InChI=1S/C16H12O4/c17-15(18)11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)16(19)20-14/h1-8,14H,9H2,(H,17,18)

InChI Key

QTJSKUCNPMCNDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2C3=CC=CC=C3C(=O)O2)C(=O)O

Origin of Product

United States

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